molecular formula C26H24FN5O3S B11664753 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide

Cat. No.: B11664753
M. Wt: 505.6 g/mol
InChI Key: CONYLYHKCOUQHC-OGLMXYFKSA-N
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Description

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the triazole intermediate.

    Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the triazole-sulfanyl intermediate with hydrazine hydrate.

    Condensation Reaction: The final step involves a condensation reaction between the hydrazide intermediate and 4-fluorobenzaldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes.

    Biochemistry: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new biochemical tools and probes.

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis and repair, protein synthesis, and signal transduction.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide
  • **2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide lies in its specific structural features, such as the presence of the fluorophenyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C26H24FN5O3S

Molecular Weight

505.6 g/mol

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-fluorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C26H24FN5O3S/c1-17(18-9-12-20(27)13-10-18)28-29-24(33)16-36-26-31-30-25(32(26)21-7-5-4-6-8-21)19-11-14-22(34-2)23(15-19)35-3/h4-15H,16H2,1-3H3,(H,29,33)/b28-17+

InChI Key

CONYLYHKCOUQHC-OGLMXYFKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)/C4=CC=C(C=C4)F

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)F

Origin of Product

United States

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